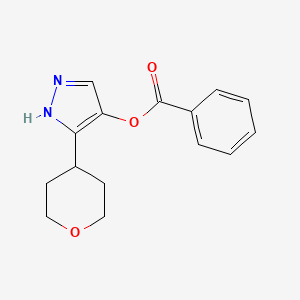

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate

Description

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

[5-(oxan-4-yl)-1H-pyrazol-4-yl] benzoate |

InChI |

InChI=1S/C15H16N2O3/c18-15(12-4-2-1-3-5-12)20-13-10-16-17-14(13)11-6-8-19-9-7-11/h1-5,10-11H,6-9H2,(H,16,17) |

InChI Key |

HEUUSPUIQFNCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=C(C=NN2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The pyrazole ring is typically constructed via cyclocondensation reactions. A proven method involves reacting hydrazine derivatives with β-keto esters or diketones. For example, Heller et al. demonstrated that 3-acylpyrazoles can be synthesized using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by hydrazine cyclization. Adapting this approach, 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol can be synthesized by substituting the β-keto ester with a tetrahydro-2H-pyran-4-yl-containing precursor.

Esterification of the Pyrazole Hydroxyl Group

Steglich Esterification

The 4-hydroxy group on the pyrazole can be esterified using benzoic acid derivatives. A common method employs DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. This approach, adapted from similar pyrazole ester syntheses, ensures mild conditions and high yields. For example:

$$

\text{3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol + Benzoyl chloride} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}

$$

Acid-Catalyzed Esterification

Alternatively, direct esterification using benzoic acid in the presence of sulfuric acid or HCl can be utilized. This method, though requiring higher temperatures, is effective for scale-up. Patent WO2020049599A1 reports similar esterifications using alcohol solvents (e.g., methanol) and inorganic bases.

Optimization of Reaction Conditions

Catalyst Selection

The choice of palladium catalyst significantly impacts coupling efficiency. While palladium acetate often suffers from low yields and prolonged reaction times, tetrakis(triphenylphosphine)palladium offers superior performance, reducing reaction durations to 3–4 hours at 70–75°C.

Solvent and Temperature Effects

- Coupling Reactions : A mixture of acetonitrile and water (2:1) at 75–80°C optimizes boronic acid coupling.

- Esterification : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C minimizes side reactions during DCC-mediated couplings.

Analytical Characterization

Spectroscopic Methods

- NMR Spectroscopy : The $$ ^1H $$ NMR spectrum should show signals for the tetrahydro-2H-pyran-4-yl protons (δ 1.5–4.0 ppm) and the benzoate aromatic protons (δ 7.5–8.1 ppm).

- Mass Spectrometry : A molecular ion peak at m/z 314.3 (C$$ _{16}H$$ _{18}N$$ _{2}O$$ _{3}$$) confirms the molecular formula.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can assess purity. Patent data suggest that acetonitrile/water gradients (70:30 to 95:5) effectively resolve pyrazole derivatives.

Applications and Derivatives

Pyrazole benzoates exhibit diverse pharmacological activities, including antifungal and anticancer properties. Modifying the tetrahydro-2H-pyran-4-yl group or benzoate moiety could enhance bioactivity, as seen in related compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, while the benzoate ester can facilitate its transport across cell membranes .

Comparison with Similar Compounds

GW788388: A Potent TGF-β Receptor Inhibitor

Structure : 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide .

Key Differences :

- Functional Groups : Replaces the benzoate ester with a benzamide group.

- Bioactivity : Exhibits potent TGF-β type I receptor inhibition (IC₅₀ = 18 nM), attributed to the amide’s hydrogen-bonding capacity and pyridinyl-pyrazole’s planar geometry .

- Metabolic Stability : The amide linkage in GW788388 resists hydrolysis better than esters, enhancing oral bioavailability.

2-Methoxy-2-(3-(4-Methoxybenzyl)-2-Oxothiazolidin-4-yl)Tetrahydro-2H-Pyran-4-yl Benzoate

Structure: Combines THP, thiazolidinone, and methoxybenzyl groups with a benzoate ester . Key Differences:

- Core Heterocycle: Substitutes pyrazole with a thiazolidinone ring, introducing a sulfur atom and ketone group.

- Activity : Targets Plasmodium falciparum motility via actin inhibition, a distinct mechanism from TGF-β pathway modulation .

- Solubility: The thiazolidinone and methoxy groups increase polarity compared to the pyrazole-based target compound.

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)-4-((Tetrahydro-2H-Pyran-4-yl)Oxy)Benzamide

Structure: Features a THP-linked benzamide connected to a dihydroisoquinoline-hydroxylpropyl chain . Key Differences:

- Linkage : Uses an ether (-O-) bridge instead of direct pyrazole substitution.

- Pharmacokinetics: The dihydroisoquinoline group enhances blood-brain barrier penetration, suggesting CNS applications, unlike the benzoate ester’s peripheral stability .

Halogen-Substituted N-[3-(1H-Pyrazol-4-yl)Phenylmethyl] Sulfonamide Derivatives

Structure : Pyrazole core with sulfonamide and halogen substituents .

Key Differences :

- Electron Effects : Halogens (e.g., Cl, F) increase electronegativity, altering receptor binding compared to the THP-benzoate system .

Comparative Data Table

| Compound Name | Core Structure | Key Functional Groups | Bioactivity/Application | Potency/Stability |

|---|---|---|---|---|

| 3-(THP-4-yl)-1H-pyrazol-4-yl benzoate | Pyrazole | THP, benzoate ester | Potential antifibrotic/oncology | Moderate metabolic stability |

| GW788388 | Pyridinyl-pyrazole | Benzamide, THP | TGF-β inhibition (IC₅₀ = 18 nM) | High oral bioavailability |

| 2-Methoxy-THP-thiazolidinone benzoate | Thiazolidinone | THP, methoxybenzyl, benzoate | Antimalarial actin inhibition | High polarity |

| N-(Dihydroisoquinolinyl)-THP-benzamide | Benzamide | THP-ether, dihydroisoquinoline | CNS-targeted therapies | BBB penetration |

| Halogenated pyrazole sulfonamide | Pyrazole | Halogens, sulfonamide | Pesticide | Environmental persistence |

Research Findings and Implications

- Structural Determinants of Activity : The benzoate ester in the target compound may limit receptor affinity compared to GW788388’s benzamide but could prolong half-life in acidic environments .

- Therapeutic vs. Agricultural Use : Unlike halogenated pyrazole pesticides , the target compound’s ester and THP groups may favor human pharmacokinetics over environmental stability.

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 255.31 g/mol

- CAS Number : 1040377-03-4

Recent studies have highlighted the compound's role as an inhibitor of the transforming growth factor beta receptor I (ALK5). This receptor is a key player in the pathogenesis of various cancers and fibrotic diseases. The inhibition of ALK5 can lead to reduced cell proliferation and tumor growth.

Key Findings:

- Inhibition of ALK5 : The compound has demonstrated significant inhibitory activity against ALK5, with IC50 values in the low nanomolar range (approximately 25 nM) for autophosphorylation and 74.6 nM for NIH3T3 cell activity .

- Antitumor Activity : In vivo studies using a CT26 xenograft model showed that oral administration of the compound at 30 mg/kg resulted in significant tumor growth inhibition without observable toxicity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Study on Antitumor Efficacy :

- A study evaluated the compound's effect on human cancer cell lines and demonstrated a marked reduction in cell viability correlated with ALK5 inhibition.

- Results indicated a dose-dependent response, supporting its potential as a therapeutic agent for cancer treatment.

-

Fibrosis Models :

- In models of tissue fibrosis, administration of the compound resulted in decreased collagen deposition and improved tissue architecture, suggesting its utility in treating fibrotic diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions, as seen in pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) . Key steps include:

Cyclocondensation : Reacting a ketone (e.g., ethyl acetoacetate) with phenylhydrazine under basic conditions.

Functionalization : Introducing the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions.

Esterification : Benzoate formation using benzoyl chloride in anhydrous conditions.

Optimization Strategies :

-

Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) to enhance reactivity .

-

Control temperature (80–100°C) to minimize side products.

-

Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

- Data Table : Comparison of Yields from Different Methods

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | DMF-DMA | 90 | 72 | |

| Pyran-4-yl hydrazine | NaOAc | 110 | 65 |

Q. How can researchers address challenges in the purification of this compound due to its structural complexity?

- Methodological Answer : Purification challenges arise from polar functional groups (ester, pyrazole) and stereoelectronic effects. Strategies include:

Chromatography : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) .

Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences.

Derivatization : Convert intermediates to stable crystalline salts (e.g., hydrochloride) for easier isolation .

- Key Considerations :

- Monitor pH during aqueous workups to prevent hydrolysis of the ester group.

- Use TLC (silica, UV detection) to track reaction progress .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding patterns (e.g., monoclinic P21/c space group, β = 97.35°) .

Q. NMR Spectroscopy :

Q. How does the presence of the tetrahydro-2H-pyran-4-yl group influence the compound’s reactivity and stability in different experimental conditions?

- Methodological Answer : The tetrahydropyran ring introduces steric bulk and modulates electronic effects:

Steric Effects : Hinders nucleophilic attack at the pyrazole C4 position, stabilizing the ester group .

Electronic Effects : Oxygen in the pyran ring enhances solubility in polar solvents (e.g., DMSO) but may reduce stability under acidic conditions.

Q. Stability Studies :

Q. What strategies can be employed to analyze and resolve contradictions in biological activity data reported for this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:

Q. Reproducibility Checks :

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols.

- Validate purity via HPLC (>98%) .

Q. Mechanistic Studies :

- Use molecular docking to compare binding affinities with related structures (e.g., tetrazole analogs in ).

- Perform SAR (structure-activity relationship) analysis on substituent effects (e.g., benzoate vs. carboxylate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.